molecular formula C9H7Br3O2 B13850502 Methyl 3-bromo-4-(dibromomethyl)benzoate

Methyl 3-bromo-4-(dibromomethyl)benzoate

Cat. No.: B13850502
M. Wt: 386.86 g/mol
InChI Key: UEJUJAYMQDEPGQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(dibromomethyl)benzoate is a chemical compound with the molecular formula C₉H₇Br₃O₂ and a molecular weight of 386.86 g/mol . This compound is characterized by the presence of bromine atoms attached to a benzoate ester, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(dibromomethyl)benzoate typically involves the bromination of methyl 4-methylbenzoate. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(dibromomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of benzoic acid derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-4-(dibromomethyl)benzoate finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(dibromomethyl)benzoate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A related compound with a single bromine atom on the aromatic ring.

    Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of dibromomethyl.

    Methyl 3-bromo-4-(chloromethyl)benzoate: Contains a chloromethyl group instead of dibromomethyl

Uniqueness

Methyl 3-bromo-4-(dibromomethyl)benzoate is unique due to the presence of multiple bromine atoms, which enhances its reactivity and makes it a versatile intermediate for various chemical transformations. Its specific substitution pattern allows for selective reactions that are not possible with simpler analogs .

Properties

Molecular Formula

C9H7Br3O2

Molecular Weight

386.86 g/mol

IUPAC Name

methyl 3-bromo-4-(dibromomethyl)benzoate

InChI

InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,8H,1H3

InChI Key

UEJUJAYMQDEPGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(Br)Br)Br

Origin of Product

United States

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